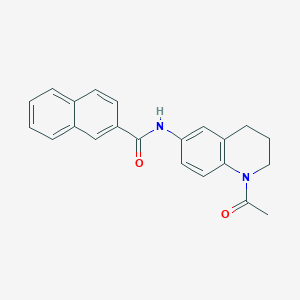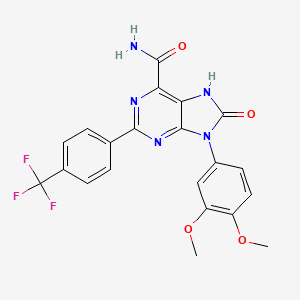
9-(3,4-二甲氧基苯基)-8-氧代-2-(4-(三氟甲基)苯基)-8,9-二氢-7H-嘌呤-6-羧酰胺
货号 B2768443
CAS 编号:
903282-10-0
分子量: 459.385
InChI 键: NWKGQMOOMKLDRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the purine core, followed by the attachment of the phenyl groups and the carboxamide group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, which is a type of nitrogen-containing heterocycle. Attached to this core are two phenyl groups (one of which is trifluoromethylated and the other dimethoxylated), and a carboxamide group. These groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The phenyl groups could potentially undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic rings could affect its solubility, while the presence of the nitrogen atoms in the purine core could influence its basicity .科学研究应用
- Application : Research has shown that this compound, specifically 3,4-dimethoxy phenyl thiosemicarbazone (DMPTS) , acts as an excellent corrosion inhibitor for copper in acidic environments . It forms a protective layer on the copper surface, significantly enhancing corrosion resistance. The mechanism involves chemical adsorption, where DMPTS molecules interact with the copper surface, forming a robust protective layer.
Corrosion Inhibition
作用机制
安全和危害
未来方向
属性
IUPAC Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O4/c1-32-13-8-7-12(9-14(13)33-2)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)10-3-5-11(6-4-10)21(22,23)24/h3-9H,1-2H3,(H2,25,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKGQMOOMKLDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
(2-Bromoethoxy)cyclopentane
131666-02-9

![3-Benzyl-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2768362.png)
![(2S)-N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(6-methoxynaphthalen-2-yl)propanamide](/img/structure/B2768365.png)

![4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2768370.png)
![3-benzyl-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2768373.png)
![N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2768374.png)
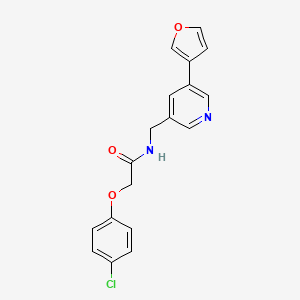
![1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B2768376.png)
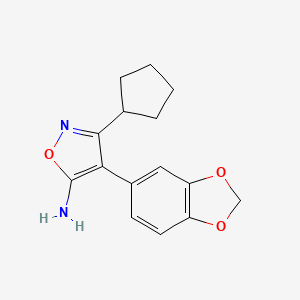
![1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine](/img/structure/B2768378.png)

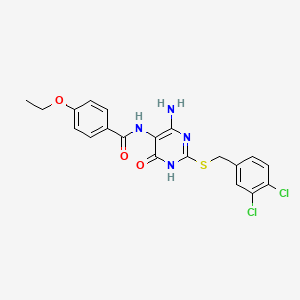
![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2768382.png)
